molecular formula C17H21FN6 B6456896 2-cyclopropyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2548976-01-6

2-cyclopropyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B6456896
CAS No.: 2548976-01-6
M. Wt: 328.4 g/mol
InChI Key: PVCMSPUTUDYSCL-UHFFFAOYSA-N
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Description

The compound 2-cyclopropyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine (referred to here as the target compound) is a heterocyclic small molecule featuring a pyrimidine core substituted with cyclopropyl, dimethyl, and fluoropyrimidinyl-piperazine groups. Its molecular formula is C₁₉H₂₅FN₆, with a molecular weight of 356.44 g/mol . The SMILES notation (CCc1ncnc(c1F)N1CCN(CC1)c1nc(nc(c1C)C)C1CC1) highlights its structural complexity, including a piperazine linker bridging two pyrimidine rings, one of which is fluorinated.

Properties

IUPAC Name

2-cyclopropyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6/c1-11-12(2)21-15(13-3-4-13)22-16(11)23-5-7-24(8-6-23)17-14(18)9-19-10-20-17/h9-10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCMSPUTUDYSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC=C3F)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a cyclopropyl group, a piperazine moiety, and a fluoropyrimidine component, which may influence its pharmacological properties.

The molecular formula of this compound is C19H25FN6C_{19}H_{25}FN_6, with a molecular weight of approximately 390.5 g/mol. Its structural complexity allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors involved in signal transduction pathways. The fluoropyrimidine moiety may inhibit DNA synthesis or function, while the piperazine ring enhances binding affinity to proteins. This structural arrangement suggests that the compound could exhibit unique pharmacological properties based on its functional groups.

Biological Activity

Research indicates that compounds similar to this compound often demonstrate significant biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation.
  • Antidepressant Effects : Some derivatives exhibit monoamine oxidase (MAO) inhibition, which is relevant for treating mood disorders.
  • Antipsychotic Properties : Certain piperazine derivatives have been evaluated for their efficacy in managing psychotic disorders.

Case Studies and Research Findings

  • Monoamine Oxidase Inhibition :
    • A study on related pyridazinone compounds demonstrated potent MAO-B inhibitory activity with IC50 values as low as 0.013 µM. This suggests that modifications in the chemical structure can significantly enhance biological activity against MAO enzymes .
  • Cytotoxicity Assessment :
    • In vitro studies using L929 fibroblast cells revealed varying cytotoxic effects among related compounds. For instance, certain derivatives showed no cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile .
  • Antitumor Activity :
    • Research has highlighted the potential of pyrimidine derivatives in cancer treatment, suggesting that modifications in structure can lead to enhanced antitumor efficacy.

Data Table: Summary of Biological Activities

Activity TypeCompound ClassIC50 (µM)Reference
MAO-B InhibitionPyridazinones0.013
CytotoxicityPiperazine Derivatives>100
Antitumor ActivityPyrimidine DerivativesVariable

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several analogs, particularly in its use of fluorinated pyrimidines, piperazine/piperidine linkers, and heterocyclic substituents. Below is a detailed comparison based on structural features, molecular properties, and commercial availability:

Structural and Molecular Comparisons

Compound Name (Catalog Number) Molecular Formula Molecular Weight (g/mol) Key Structural Features Price (10 mg)
Target Compound (BK81815) C₁₉H₂₅FN₆ 356.44 Cyclopropyl, 5-fluoro-6-ethylpyrimidinyl, piperazinyl, dimethylpyrimidine $912 ($639 discounted)
4-[2-(1-Piperidinyl)ethoxy] phenol C₁₃H₁₉NO₂ 221.30 Piperidine, ethoxy-phenol $93/100 mg
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Not reported N/A Benzisoxazole, piperidine, pyridopyrimidinone 50 mg available
2-Cyanopyridine C₆H₄N₂ 104.11 Simple pyridine with cyano substituent $8/1 g
Key Observations:

Complexity and Fluorination: The target compound (BK81815) is more structurally complex than simpler analogs like 2-cyanopyridine, which lacks fluorination and piperazine groups. Its fluorinated pyrimidine and cyclopropyl groups may enhance metabolic stability and target binding compared to non-fluorinated analogs .

Piperazine/Piperidine Linkers : Both BK81815 and the benzisoxazole-containing compound from utilize nitrogen-containing linkers (piperazine/piperidine), which are critical for conformational flexibility and receptor interaction. However, BK81815’s ethyl substituent on the fluoropyrimidine ring may sterically hinder interactions compared to the benzisoxazole analog’s planar aromatic system .

Functional Group Analysis

  • Fluoropyrimidine vs. Benzisoxazole : The 5-fluoropyrimidine in BK81815 offers electronic effects (electron-withdrawing) that could enhance binding to ATP pockets in kinases. In contrast, the benzisoxazole group in ’s compound provides rigid aromaticity, favoring π-π stacking interactions .
  • Cyclopropyl vs. Methyl Groups : The cyclopropyl substituent in BK81815 may improve pharmacokinetic properties by reducing oxidative metabolism compared to linear alkyl groups in other analogs .

Research and Commercial Considerations

  • Synthesis Challenges : The target compound’s multi-step synthesis (implied by its high cost) likely involves palladium-catalyzed cross-coupling for pyrimidine-piperazine linkage and fluorination steps, which are sensitive to reaction conditions .
  • Regulatory Status: None of the compared compounds are listed in pharmaceutical regulatory guidelines from , indicating they are likely preclinical research tools .

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